molecular formula C45H50ClN7O8S B11930834 Venetoclax N-oxide

Venetoclax N-oxide

Cat. No.: B11930834
M. Wt: 884.4 g/mol
InChI Key: CICPMKALXAZATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Venetoclax N-oxide primarily undergoes oxidation reactions. It can also participate in rearrangement reactions, such as the Meisenheimer rearrangement, to form other impurities like venetoclax hydroxylamine .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Venetoclax N-oxide is primarily studied as an impurity in the degradation pathway of venetoclax. Its identification and characterization are crucial for ensuring the purity and efficacy of venetoclax as a therapeutic agent . Research applications include:

Mechanism of Action

Venetoclax N-oxide, like its parent compound venetoclax, targets the BCL-2 protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death (apoptosis) in cancer cells. By inhibiting BCL-2, this compound promotes apoptosis, thereby reducing the survival of cancer cells . The molecular mechanism involves the release of pro-apoptotic proteins such as BAX and BAK, which induce mitochondrial outer membrane permeabilization and cell death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its formation as an oxidative impurity and its potential to undergo further rearrangement reactions. Its identification and control are essential for the quality assurance of venetoclax as a therapeutic agent .

Biological Activity

Venetoclax N-oxide (VNO) is a derivative of venetoclax, a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a critical role in the survival of cancer cells. Understanding the biological activity of VNO is essential for evaluating its potential therapeutic applications, especially in hematological malignancies. This article reviews the synthesis, characterization, and biological effects of VNO, supported by data tables and case studies.

Synthesis and Characterization

VNO is formed through the oxidative degradation of venetoclax, particularly under conditions involving hydrogen peroxide (H₂O₂). In a study, varying concentrations of H₂O₂ were used to induce the formation of VNO, with significant levels detected at higher concentrations. The synthesis process was confirmed through various spectroscopic techniques including 1H^{1}H NMR and 13C^{13}C NMR, which indicated specific shifts in chemical environments due to the oxidation of the piperazine nitrogen in venetoclax .

Table 1: NMR Chemical Shifts for Venetoclax and VNO

CompoundChemical Shift (ppm)
Venetoclax59.6 (15-CH₂), 52.0 (16-CH₂), 52.0 (19-CH₂)
This compound70.0 (15-CH₂), 61.2 (16-CH₂), 59.7 (19-CH₂)

The primary mechanism through which VNO exerts its effects is via the inhibition of BCL-2, leading to apoptosis in malignant cells. This mechanism was highlighted in studies where venetoclax demonstrated significant efficacy against various types of leukemia, particularly acute lymphoblastic leukemia (ALL). The presence of VNO may enhance or modify this activity due to its structural differences from venetoclax.

Efficacy in Clinical Studies

Several case studies have documented the clinical efficacy of venetoclax-based therapies that may involve VNO as a metabolite or impurity:

  • Case Study: Acute Lymphoblastic Leukemia
    • Patient Profile : Two young women with relapsed/refractory early T-cell precursor ALL.
    • Treatment Regimen : Venetoclax combined with decitabine.
    • Outcomes : Both patients achieved complete remission after two cycles without severe adverse events .
  • Efficacy in Mouse Models
    • In xenograft models, venetoclax treatment led to a rapid reduction in leukemia blasts in peripheral blood, with durable responses observed in approximately 80% of cases .

Table 2: Summary of Clinical Outcomes from Venetoclax Studies

Study ReferencePatient CohortTreatment RegimenComplete Remission RateAdverse Events
Jain et al., 2019n = 18 r/r ALLVen 400/600 mg + mini-hyper-CVD37.5%FN, hyperglycemia
Carpentier et al., 2019n = 13 r/r T-ALLVen 100–400 mg + chemotherapy/HMA60%Prolonged cytopenia
Pullarkat et al., 2021n = 47 r/r ALLVen + navitoclax + chemotherapy59.6%Neutropenia, thrombocytopenia

Stability and Degradation Pathways

Research indicates that VNO can form through various degradation pathways when venetoclax is subjected to oxidative stress conditions. These findings are crucial for understanding how VNO might behave pharmacologically compared to its parent compound .

Properties

Molecular Formula

C45H50ClN7O8S

Molecular Weight

884.4 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-4-oxidopiperazin-4-ium-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C45H50ClN7O8S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-53(57)19-17-51(18-20-53)35-7-9-38(42(24-35)61-36-23-32-12-16-47-43(32)49-28-36)44(54)50-62(58,59)37-8-10-40(41(25-37)52(55)56)48-27-30-13-21-60-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)

InChI Key

CICPMKALXAZATM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C[N+]3(CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.